molecular formula C21H19Cl2NO B2567211 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone CAS No. 478245-98-6

3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone

Cat. No.: B2567211
CAS No.: 478245-98-6
M. Wt: 372.29
InChI Key: FOZMSYLKQAXJSG-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a dichlorobenzyl group, a methyl group, and a phenethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1-phenethyl-4(1H)-pyridinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorobenzyl)-1-hexadecyl-2-methyl-1H-imidazol-3-ium iodide
  • 3-(2,6-dichlorobenzyl)amino-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one

Uniqueness

3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is unique due to its specific structural features, such as the combination of a dichlorobenzyl group, a methyl group, and a phenethyl group attached to a pyridinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-phenylethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c1-15-17(14-18-19(22)8-5-9-20(18)23)21(25)11-13-24(15)12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZMSYLKQAXJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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